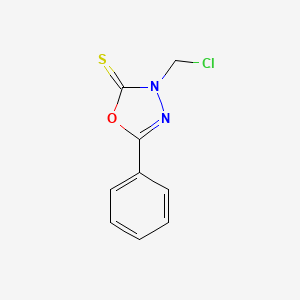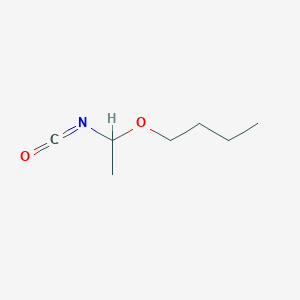
1-(1-Isocyanatoethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isocyanatoethoxy)butane is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an isocyanate group (-NCO) attached to a butane backbone through an ethoxy linkage
Preparation Methods
The synthesis of 1-(1-Isocyanatoethoxy)butane typically involves the reaction of butanol with phosgene to form butyl chloroformate, which is then reacted with ethylamine to produce the desired compound. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-(1-Isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes
Scientific Research Applications
1-(1-Isocyanatoethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used to modify biomolecules through the formation of stable urea linkages.
Industry: It is used in the production of coatings, adhesives, and foams
Mechanism of Action
The mechanism of action of 1-(1-Isocyanatoethoxy)butane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include amines, alcohols, and other compounds with active hydrogen atoms .
Comparison with Similar Compounds
1-(1-Isocyanatoethoxy)butane can be compared with other isocyanate compounds such as butyl isocyanate and ethyl isocyanate. While all these compounds contain the reactive isocyanate group, this compound is unique due to its ethoxy linkage, which can influence its reactivity and applications .
Properties
CAS No. |
1118-97-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-10-7(2)8-6-9/h7H,3-5H2,1-2H3 |
InChI Key |
NWCXPPSDHNUQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)


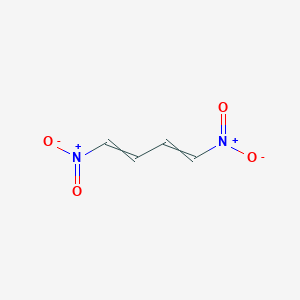
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)


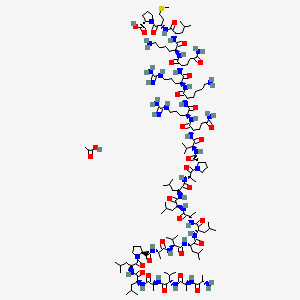
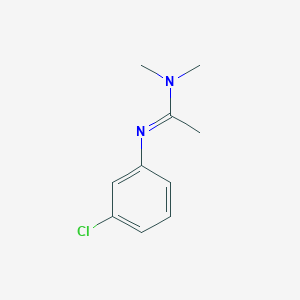
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)
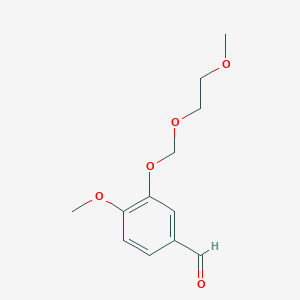
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
